1-Azido-4-bromo-2-nitrobenzene
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Overview
Description
1-Azido-4-bromo-2-nitrobenzene is an organic compound with the molecular formula C6H3BrN3O2 It is a derivative of benzene, where the hydrogen atoms are substituted with azido, bromo, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azido-4-bromo-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Bromination: Nitrobenzene undergoes bromination in the presence of a brominating agent such as bromine (Br2) and a catalyst like iron(III) bromide (FeBr3) to yield 4-bromo-2-nitrobenzene.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-Azido-4-bromo-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN3), various nucleophiles
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition
Major Products Formed
Reduction: 4-bromo-2-nitroaniline
Substitution: Various azido-substituted derivatives
Cycloaddition: Triazole derivatives
Scientific Research Applications
1-Azido-4-bromo-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of heterocycles.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-azido-4-bromo-2-nitrobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azido group, in particular, is highly reactive and can undergo cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the electron-withdrawing effects of the nitro and bromo groups, which activate the benzene ring towards nucleophilic attack .
Comparison with Similar Compounds
1-Azido-4-bromo-2-nitrobenzene can be compared with other similar compounds, such as:
1-Azido-4-nitrobenzene: Lacks the bromo substituent, making it less reactive in certain substitution reactions.
4-Bromo-2-nitroaniline: Contains an amino group instead of an azido group, leading to different reactivity and applications.
1-Azido-2-nitrobenzene: The position of the nitro group affects the compound’s reactivity and the types of reactions it can undergo.
Properties
CAS No. |
847672-84-8 |
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Molecular Formula |
C6H3BrN4O2 |
Molecular Weight |
243.02 g/mol |
IUPAC Name |
1-azido-4-bromo-2-nitrobenzene |
InChI |
InChI=1S/C6H3BrN4O2/c7-4-1-2-5(9-10-8)6(3-4)11(12)13/h1-3H |
InChI Key |
YQQZPZKMBPWWND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
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